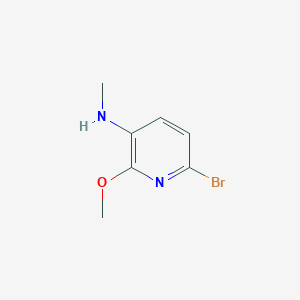

6-Bromo-2-methoxy-N-methylpyridin-3-amine

Description

Contextualization within Halogenated and Alkoxy-Pyridinamine Chemistry

The pyridine (B92270) scaffold is a fundamental heterocyclic structure found in numerous natural products like nicotine (B1678760) and vitamins, as well as in a vast number of pharmaceutical agents. nih.govnih.gov The introduction of halogen and alkoxy substituents onto this ring system profoundly influences its chemical properties and reactivity.

Halogen atoms, such as the bromine in 6-bromo-2-methoxy-N-methylpyridin-3-amine, serve as excellent handles for cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a key strategy in the synthesis of complex molecules. mdpi.com The position of the halogen is critical, and methods for the highly regioselective halogenation of pyridine rings are of significant interest to synthetic chemists. nih.gov Furthermore, the presence of halogens can modulate the electronic properties and biological activity of the final compound. nih.gov

The methoxy (B1213986) group, an alkoxy substituent, also plays a crucial role. It is an electron-donating group, which can influence the reactivity of the pyridine ring, particularly in electrophilic substitution reactions. wikipedia.org The position of the methoxy group can direct incoming reactants to specific sites on the ring. In the context of 6-bromo-2-methoxy-N-methylpyridin-3-amine, the interplay between the electron-withdrawing nature of the bromine atom and the electron-donating methoxy group creates a unique electronic environment that can be exploited for selective chemical transformations.

Significance of the N-Methyl Substituent on the Amine Moiety in Pyridine Derivatives

Secondly, the N-methyl group can influence the molecule's physical properties, such as its solubility and lipophilicity, which are critical parameters in medicinal chemistry for drug absorption and distribution. From a synthetic standpoint, the presence of the methyl group precludes certain reactions that would occur at a primary or secondary amine, such as the formation of amides or imines under standard conditions, thereby offering a level of chemical orthogonality. Studies on related methoxypyridines have shown that N-methylation can be a key step in the synthesis of pyridone derivatives. researchgate.net

Research Landscape of Related Pyridine Scaffolds in Synthetic Chemistry

The pyridine scaffold is a privileged structure in drug discovery and materials science, with new synthetic methods for its functionalization being continuously developed. nih.govrsc.org Polysubstituted pyridines are particularly valuable as they allow for fine-tuning of a molecule's properties. nih.gov The synthetic utility of brominated pyridines is well-documented, especially in palladium-catalyzed cross-coupling reactions like the Suzuki reaction, which enables the introduction of a wide variety of aryl groups. mdpi.com

The combination of bromo, methoxy, and amino groups on a pyridine ring, as seen in the target molecule and its analogues, provides a versatile platform for building diverse chemical libraries. bldpharm.com For instance, similar structures are used as key intermediates in the synthesis of compounds with potential applications in treating a range of diseases. researchgate.netnih.gov The development of visible-light-mediated reactions has further expanded the toolkit for modifying such scaffolds under mild and environmentally friendly conditions. acs.org The strategic placement of substituents on the pyridine ring is a central theme in modern organic synthesis, enabling the creation of novel compounds with tailored functions.

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

6-bromo-2-methoxy-N-methylpyridin-3-amine |

InChI |

InChI=1S/C7H9BrN2O/c1-9-5-3-4-6(8)10-7(5)11-2/h3-4,9H,1-2H3 |

InChI Key |

JJLQHLGUWBSMQG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(N=C(C=C1)Br)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Bromo 2 Methoxy N Methylpyridin 3 Amine and Its Precursors

Retrosynthetic Analysis of 6-Bromo-2-methoxy-N-methylpyridin-3-amine

A retrosynthetic analysis of the target molecule suggests several logical disconnections to trace back to potential starting materials. The primary disconnections are typically made at the bonds connecting the heteroatoms to the pyridine (B92270) ring or the alkyl group to the nitrogen.

N-C Bond Disconnection: The final step in the forward synthesis is likely the N-methylation of the amine at position 3. This leads back to the precursor 6-bromo-2-methoxypyridin-3-amine (B113220) .

C-Br Bond Disconnection: The bromine at position 6 can be retrosynthetically removed, suggesting an electrophilic bromination step in the forward synthesis. This points to 2-methoxy-N-methylpyridin-3-amine as an intermediate.

C-O Bond Disconnection: The methoxy (B1213986) group at position 2 can be disconnected, which typically implies a nucleophilic substitution reaction on a 2-halopyridine (e.g., 2-chloropyridine) in the forward synthesis.

Following these disconnections, a plausible synthetic pathway emerges starting from a 3-aminopyridine (B143674) derivative. A logical forward synthesis would involve:

Introduction of a leaving group (like chlorine) at the 2-position.

Substitution of the chlorine with a methoxy group.

Regioselective bromination at the 6-position.

N-methylation of the 3-amino group.

This stepwise approach allows for the controlled installation of each functional group to yield the final product.

Direct and Indirect Synthetic Routes

The forward synthesis of 6-Bromo-2-methoxy-N-methylpyridin-3-amine and its key precursors relies on a series of well-established reactions in heterocyclic chemistry.

3-Aminopyridine serves as a common and versatile starting point for the synthesis of various polysubstituted pyridines. The amino group at the 3-position is a key functionality that directs subsequent reactions. However, direct functionalization can be complex, often requiring a multi-step sequence to install the desired groups at the 2, 3, and 6 positions. The synthesis generally proceeds by first establishing the substitution pattern at the 2 and 3 positions before modifying the 6-position.

The introduction of a methoxy group at the 2-position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution reaction. A common precursor for this transformation is a 2-chloropyridine (B119429) derivative. nih.gov The chlorine atom at the 2-position is activated towards nucleophilic attack and can be displaced by a methoxide (B1231860) source.

The reaction of 2-chloropyridine with methanol (B129727) or, more commonly, sodium methoxide in a suitable solvent like methanol or an inert solvent, yields the corresponding 2-methoxypyridine (B126380). researchgate.net This method is efficient for preparing the 2-methoxy-3-aminopyridine intermediate from 3-amino-2-chloropyridine.

Table 1: Representative Methoxylation Reaction

| Precursor | Reagents | Conditions | Product |

|---|---|---|---|

| 2-Chloropyridine derivative | Sodium methoxide (NaOMe), Methanol (MeOH) | Reflux | 2-Methoxypyridine derivative |

With the 2-methoxy and 3-amino groups in place, the next key step is the regioselective introduction of a bromine atom at the 6-position. The electron-donating nature of both the methoxy and amino groups activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions. The position para to the amino group (C6) is a favorable site for bromination.

A highly effective method for this transformation involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at reduced temperatures to control selectivity and prevent side reactions. In one documented synthesis, 2-methoxypyridin-3-amine (B1301888) was treated with NBS in DMF at -30 °C to afford 6-bromo-2-methoxypyridin-3-amine in high yield (80%). chemicalbook.com

Table 2: Regioselective Bromination of 2-Methoxypyridin-3-amine

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methoxypyridin-3-amine | N-Bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | -30 °C | 6-bromo-2-methoxypyridin-3-amine | 80% | chemicalbook.com |

The final step in the synthesis is the methylation of the primary amine at the 3-position to form the desired N-methylamino group. Direct methylation of aminopyridines can be challenging due to the possibility of competing methylation at the pyridine ring nitrogen, which is also nucleophilic. rsc.org The position of methylation can be influenced by factors such as the solvent and the specific methylating agent used. rsc.org

Standard alkylating agents like methyl iodide or dimethyl sulfate (B86663) can be employed, often in the presence of a base to deprotonate the primary amine, enhancing its nucleophilicity. However, careful control of stoichiometry and reaction conditions is necessary to favor mono-methylation and prevent overalkylation to the tertiary amine. An alternative approach involves reductive amination, where the primary amine is first reacted with formaldehyde (B43269) to form an imine or aminal, which is then reduced in situ to the methylamine, often using a reducing agent like sodium borohydride.

Advanced Synthetic Techniques for Functionalization

The bromine atom at the 6-position of 6-Bromo-2-methoxy-N-methylpyridin-3-amine serves as a versatile handle for further molecular elaboration through advanced synthetic techniques, particularly palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide variety of substituents, enabling the creation of diverse chemical libraries for various applications.

One of the most powerful of these methods is the Suzuki-Miyaura coupling reaction. ontosight.ai This reaction facilitates the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.com This strategy has been successfully applied to synthesize a range of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. mdpi.com This demonstrates the utility of the bromo-substituent as a key site for diversification.

Catalytic Approaches in C-Br Bond Formation and Functionalization

The introduction of a bromine atom onto the pyridine ring is a key step in the synthesis of 6-Bromo-2-methoxy-N-methylpyridin-3-amine. Catalytic bromination offers a selective and efficient means to achieve this transformation. A common and effective method for the bromination of activated pyridine rings is electrophilic aromatic substitution using a bromine source like N-bromosuccinimide (NBS).

A documented synthesis of the closely related 6-bromo-2-methoxypyridin-3-amine starts from 2-methoxypyridin-3-amine. chemicalbook.com The reaction is carried out by dissolving the starting material in N,N-dimethylformamide (DMF) and cooling the solution to -30 °C. A solution of NBS in DMF is then added dropwise. chemicalbook.com The low temperature helps to control the reactivity and selectivity of the bromination. After the addition is complete, the reaction is stirred for a short period to ensure completion. The product is then isolated by pouring the reaction mixture into water and extracting with an organic solvent like chloroform. chemicalbook.com Purification by silica (B1680970) gel column chromatography yields the desired 6-bromo-2-methoxypyridin-3-amine in good yield. chemicalbook.com This method highlights a practical approach to C-Br bond formation on a methoxy- and amino-substituted pyridine ring.

Further functionalization of the C-Br bond can be achieved through various catalytic cross-coupling reactions, which are discussed in the following section.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Derivatization

The bromine atom in 6-Bromo-2-methoxy-N-methylpyridin-3-amine serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a particularly powerful tool for this purpose. illinois.eduresearchgate.netmdpi.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their esters. illinois.edunih.gov

In a typical Suzuki-Miyaura coupling, the aryl bromide (in this case, a derivative of 6-Bromo-2-methoxy-N-methylpyridin-3-amine) is reacted with a boronic acid or ester in the presence of a palladium catalyst, a base, and a suitable solvent. mdpi.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and outcome. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] with various phosphine (B1218219) ligands. mdpi.commdpi.com

For instance, the Suzuki-Miyaura reaction of 5-bromopyrimidines with arylboronic acids has been studied, providing insights into the reactivity of similar heterocyclic systems. illinois.edu The reaction of 5-bromopyrimidine (B23866) with 2-methoxypyridine-3-boronic acid highlights the feasibility of coupling substituted pyridine rings. illinois.edu Such reactions are typically carried out in solvents like 1,4-dioxane (B91453) or toluene (B28343) with an aqueous base solution (e.g., K₃PO₄ or Cs₂CO₃). mdpi.comnih.gov

The derivatization of 6-Bromo-2-methoxy-N-methylpyridin-3-amine via Suzuki-Miyaura coupling would allow for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the 6-position, leading to a diverse library of compounds for further investigation. The reaction conditions would need to be optimized to account for the electronic and steric effects of the methoxy and N-methylamino substituents.

Nucleophilic Substitution Reactions for Amine and Methoxy Introduction

The synthesis of the precursors to 6-Bromo-2-methoxy-N-methylpyridin-3-amine often involves the introduction of the amine and methoxy groups onto the pyridine ring via nucleophilic aromatic substitution (SNAᵣ). This type of reaction is facilitated by the electron-deficient nature of the pyridine ring, especially when electron-withdrawing groups are present.

The introduction of a methoxy group can be achieved by reacting a chloropyridine derivative with sodium methoxide. For example, the conversion of a 6-chloro-substituted pyridine to a 6-methoxy derivative can be accomplished by treatment with sodium methoxide in dry methanol. nih.gov

The introduction of an amino group can be more complex. While direct amination of halopyridines is possible, it can sometimes lead to side reactions. A common strategy involves the use of a protected amine or a multi-step sequence. For instance, the synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines has been achieved through the reaction of chloropyridines with the corresponding N-substituted anilines in the presence of a base like potassium carbonate. nih.gov In some cases, the reaction is facilitated by microwave irradiation. nih.gov

For the synthesis of a precursor to 6-Bromo-2-methoxy-N-methylpyridin-3-amine, one could envision starting with a dihalopyridine and sequentially introducing the methoxy and amino groups through nucleophilic substitution. The regioselectivity of these substitutions would be a critical factor to consider.

C-H Functionalization Strategies on the Pyridine Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including pyridines. mdpi.commdpi.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. The regioselective C-H functionalization of a trisubstituted pyridine like 6-Bromo-2-methoxy-N-methylpyridin-3-amine would offer a direct route to further diversification.

The electronic properties of the substituents on the pyridine ring play a crucial role in directing the C-H functionalization. The methoxy group is electron-donating, while the bromo and amino groups have more complex electronic effects. Palladium-catalyzed C-H arylation is a well-established method for functionalizing pyridine rings. mdpi.com For example, the direct arylation of pyridine N-oxides at the C6 position has been reported using aryl bromides as coupling partners. mdpi.com

Another strategy involves the use of a directing group to achieve regioselectivity. While the existing substituents on 6-Bromo-2-methoxy-N-methylpyridin-3-amine could potentially direct C-H activation, the introduction of a specific directing group might be necessary to achieve the desired regioselectivity. For instance, a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine (B18299) has been shown to direct a highly regioselective Br/Mg exchange reaction at the 3-position. rsc.org

Radical-Mediated Cyclization and Functionalization

Radical reactions offer unique pathways for the synthesis and functionalization of nitrogen-containing heterocycles. Radical-mediated cyclization is a powerful method for constructing cyclic amines, and this strategy could be applied to the synthesis of precursors or analogues of 6-Bromo-2-methoxy-N-methylpyridin-3-amine.

Iminyl radical cyclizations, for example, can be used to synthesize functionalized pyrrolines. nsf.gov These reactions typically involve the generation of an iminyl radical from an O-phenyloxime, which then undergoes a 5-exo-trig cyclization onto a tethered alkene. nsf.gov The resulting cyclic radical can be trapped with various reagents to introduce additional functional groups. nsf.gov While not a direct synthesis of the pyridine ring itself, this methodology can be used to construct fused heterocyclic systems or highly functionalized side chains.

Furthermore, radical cyclization has been employed in the synthesis of annulated 2-aminopyridines through the intramolecular radical pyridylation of appropriate substrates derived from pyridinium (B92312) N-2′-pyridylaminide. researchgate.net This approach demonstrates the potential of radical chemistry to form new rings fused to a pyridine core.

Green Chemistry Considerations in the Synthesis of Substituted Pyridinamines

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. This involves the use of safer solvents, reducing waste, and developing more energy-efficient processes.

Solvent-free reactions offer significant environmental benefits by eliminating the use and disposal of often hazardous organic solvents. A number of solvent-free methods for the synthesis of substituted pyridines have been reported. nih.govrsc.orgresearchgate.net For instance, a mild and facile solvent-free methodology has been developed to obtain multi-substituted pyridines from ylidenemalononitriles at room temperature. nih.govrsc.org Another example involves the synthesis of pyridine derivatives through a one-pot, three-component reaction under solvent-free conditions. nih.gov

Halide-free synthesis is another important aspect of green chemistry, as it avoids the use of halogenated starting materials and the generation of halide waste. A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed through the C–H functionalization of pyridine N-oxides. rsc.org This approach is atom-economical and suitable for the synthesis of a wide range of substituted pyridines. rsc.org

Atom-Economical Processes

In the pursuit of greener and more efficient chemical manufacturing, the principles of atom economy are paramount. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the synthesis of 6-Bromo-2-methoxy-N-methylpyridin-3-amine and its precursors, several modern methodologies offer significant advantages over traditional approaches by minimizing waste and enhancing efficiency. These strategies include one-pot multicomponent reactions and direct C-H functionalization, which stand in contrast to classical methods that often involve stoichiometric reagents with poor atom economy.

Hypothetical Atom-Economical Approaches

Modern synthetic chemistry offers several avenues to improve the atom economy of synthesizing substituted pyridines like 6-Bromo-2-methoxy-N-methylpyridin-3-amine.

One-Pot Multi-Component Synthesis:

The pyridine core can be constructed in a highly atom-economical fashion using one-pot multi-component reactions. These methods assemble complex molecules from simple, readily available starting materials in a single operation, avoiding the need to isolate intermediates and reducing solvent and energy usage. A base-catalyzed three-component reaction of ynals, isocyanates, and amines/alcohols can produce highly decorated pyridine derivatives with high regioselectivity. acs.orgorganic-chemistry.orgnih.gov This approach is metal-free, environmentally benign, and offers a convergent route to complex pyridines. organic-chemistry.orgnih.gov

For instance, a hypothetical one-pot synthesis could be envisioned where precursors bearing the required methoxy, amino, and bromo functionalities (or precursors that can be easily converted to them) are combined to form the pyridine ring directly. Such a strategy would be a significant improvement in atom economy over linear syntheses involving multiple steps.

The following table illustrates the general applicability of a one-pot, base-catalyzed reaction for the synthesis of various substituted pyridines, showcasing the potential of this methodology.

| Ynal Component | Isocyanide Component | Amine Component | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylpropiolaldehyde | TosMIC | Aniline | THF | DIPEA | 85 | organic-chemistry.org |

| Phenylpropiolaldehyde | TosMIC | m-Toluidine | THF | DIPEA | 79 | organic-chemistry.org |

| (4-Methoxyphenyl)propiolaldehyde | TosMIC | Aniline | THF | DIPEA | 81 | organic-chemistry.org |

| (4-Chlorophenyl)propiolaldehyde | TosMIC | Benzylamine | THF | DIPEA | 75 | organic-chemistry.org |

Direct C-H Functionalization:

Another powerful atom-economical strategy is the direct functionalization of carbon-hydrogen (C-H) bonds. mdpi.com This avoids the need for pre-functionalized substrates (e.g., halogenated or organometallic reagents), thereby shortening synthetic sequences and reducing waste.

C-H Amination: Instead of building a pyridine ring with a nitrogen-containing group already in place, transition-metal-catalyzed C-H amination could potentially be used to introduce the amino group directly onto a pre-formed 2-methoxypyridine scaffold. nih.govrsc.org This would be a highly efficient method for forming the C-N bond.

C-H Bromination: To circumvent the use of reagents like NBS, catalytic C-H bromination offers a more atom-economical alternative. While not yet specifically reported for this substrate, methods using a catalytic amount of a transition metal and a more benign bromine source would significantly improve the atom economy of the bromination step.

These catalytic approaches represent the forefront of efficient organic synthesis. Their application to the synthesis of 6-Bromo-2-methoxy-N-methylpyridin-3-amine would involve the direct and selective conversion of C-H bonds to C-Br and C-N bonds, with water or dihydrogen often being the only byproducts. This stands in stark contrast to traditional methods that generate significant amounts of salt and organic waste.

The following table provides examples of yields from a one-pot, two-step pseudo-four-component reaction, further demonstrating the efficiency of modern synthetic methods in constructing substituted pyridines. researchgate.net

| N-Sulfonyl Ketimine | Propiophenone Derivative | Cyclization Agent | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-N-benzylidene-4-methylbenzenesulfonamide | 3-chloropropiophenone | NH4OAc | 82 | researchgate.net |

| (E)-N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide | 3-chloropropiophenone | NH4OAc | 78 | researchgate.net |

| (E)-N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide | 3-chloropropiophenone | NH4OAc | 85 | researchgate.net |

| (E)-N-(thiophen-2-ylmethylene)-4-methylbenzenesulfonamide | 3-chloropropiophenone | NH4OAc | 75 | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2 Methoxy N Methylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms and their chemical environments can be established.

The ¹H NMR spectrum of 6-Bromo-2-methoxy-N-methylpyridin-3-amine is predicted to display distinct signals corresponding to the protons on the pyridine (B92270) ring and the methyl groups of the substituents. The aromatic region is expected to show two doublets, characteristic of two adjacent protons on a pyridine ring. The electron-donating nature of the methoxy (B1213986) and N-methylamino groups, combined with the electron-withdrawing effect of the bromine atom, influences the chemical shifts of the ring protons.

The N-methyl group is anticipated to produce a signal that may appear as a doublet if there is coupling to the amine proton (N-H), or a singlet depending on the solvent and conditions. The methoxy group will present as a sharp singlet. The broad signal for the amine proton (NH) is also expected.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities Predicted data for a solution in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.10 - 7.25 | Doublet (d) | 8.0 - 8.5 |

| H-5 | 6.80 - 6.95 | Doublet (d) | 8.0 - 8.5 |

| NH | 4.50 - 5.50 | Broad Singlet (br s) | - |

| OCH₃ | 3.90 - 4.05 | Singlet (s) | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 6-Bromo-2-methoxy-N-methylpyridin-3-amine, a total of seven distinct carbon signals are predicted: five for the pyridine ring and two for the methyl substituents. The chemical shifts are heavily influenced by the nature of the substituents. The carbon atom bonded to the bromine (C-6) would be shifted to a higher field (lower ppm value) compared to an unsubstituted carbon, while the carbons bonded to the electron-donating oxygen (C-2) and nitrogen (C-3) atoms would be shifted significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts Predicted data for a solution in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 158 - 162 |

| C-3 | 135 - 139 |

| C-4 | 125 - 129 |

| C-5 | 110 - 114 |

| C-6 | 108 - 112 |

| OCH₃ | 53 - 56 |

To unambiguously confirm the molecular structure and the assignment of proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of adjacent protons. A cross-peak between the signals assigned to H-4 and H-5 would be expected, verifying their ortho relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H-4 signal to the C-4 signal, H-5 to C-5, the methoxy protons to the methoxy carbon, and the N-methyl protons to the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) C-H correlations, which helps piece together the entire molecular structure. Key expected correlations include:

The N-methyl protons (NCH₃) showing a correlation to the C-3 carbon, confirming the position of the N-methylamino group.

The methoxy protons (OCH₃) showing a correlation to the C-2 carbon, confirming the position of the methoxy group.

The H-4 proton showing correlations to C-2, C-3, C-5, and C-6.

The H-5 proton showing correlations to C-3, C-4, and C-6.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺. For 6-Bromo-2-methoxy-N-methylpyridin-3-amine (C₇H₉BrN₂O), the calculated monoisotopic mass is approximately 215.99 Da. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum is expected to show a characteristic pair of peaks for the protonated molecule [M+H]⁺ at m/z values of approximately 217.0 and 219.0, with nearly equal intensity.

Table 3: Predicted ESI-MS Data

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Relative Intensity |

|---|

Tandem MS (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. For the [M+H]⁺ ion of 6-Bromo-2-methoxy-N-methylpyridin-3-amine, plausible fragmentation pathways could include:

Loss of a methyl radical (•CH₃): Fragmentation could occur via the loss of a methyl group from either the methoxy or the N-methyl substituent, leading to fragment ions at m/z 202/204.

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of formaldehyde (30 Da) from the molecular ion, which would yield fragments at m/z 187/189.

Loss of the bromine atom: Cleavage of the C-Br bond could lead to a fragment ion, although this is often less favorable than other pathways.

The presence of the bromine isotope pattern in the fragment ions would indicate which fragments retain the bromine atom, aiding in the elucidation of the fragmentation mechanism and confirming the structure of the parent molecule.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 6-Bromo-2-methoxy-N-methylpyridin-3-amine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Bromo-2-methoxy-N-methylpyridin-3-amine is expected to exhibit characteristic absorption bands corresponding to its secondary amine, methoxy, and substituted pyridine ring moieties.

The presence of the N-methylamino group would be indicated by a single, weak to medium N-H stretching vibration in the region of 3350-3310 cm⁻¹. The C-N stretching vibration for the aromatic amine is anticipated to appear in the 1335-1250 cm⁻¹ range. The N-methyl group itself is expected to show a characteristic symmetric stretching vibration between 2805 and 2780 cm⁻¹.

The methoxy group (-OCH₃) would be identified by its characteristic C-O stretching vibrations. An asymmetric C-O stretch is expected around 1250 cm⁻¹, while a symmetric stretch would likely appear at a lower wavenumber. The methyl C-H stretching vibrations of the methoxy group will be observed in the 2950-2850 cm⁻¹ region.

The pyridine ring itself will give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C and C=N ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the pyridine ring will also influence the pattern of weak overtone and combination bands in the 2000-1665 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. The C-Br stretching vibration is expected to be found at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for 6-Bromo-2-methoxy-N-methylpyridin-3-amine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Secondary Amine) | Stretch | 3350-3310 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Methyl) | Stretch | 2950-2850 |

| N-CH₃ | Symmetric Stretch | 2805-2780 |

| C=C, C=N (Pyridine Ring) | Stretch | 1600-1450 |

| C-N (Aromatic Amine) | Stretch | 1335-1250 |

| C-O (Methoxy) | Asymmetric Stretch | ~1250 |

| C-H (Pyridine Ring) | Out-of-plane Bend | 900-675 |

| C-Br | Stretch | 600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic spectrum of 6-Bromo-2-methoxy-N-methylpyridin-3-amine is expected to be dominated by π → π* and n → π* transitions associated with the substituted pyridine ring. The pyridine nucleus exhibits characteristic UV absorption bands which are sensitive to the nature and position of substituents.

The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from the nitrogen atom of the pyridine ring to an antibonding π* orbital.

The substituents on the pyridine ring—bromo, methoxy, and N-methylamino groups—are all expected to influence the position and intensity of these absorption bands. The methoxy and N-methylamino groups are auxochromes with lone pairs of electrons that can be delocalized into the pyridine ring through the mesomeric effect (+M). This electron donation generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions. The bromine atom, while being deactivating through its inductive effect (-I), also possesses lone pairs that can participate in resonance, potentially contributing to a red shift as well. The interplay of these electronic effects will determine the final absorption maxima.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

While no experimentally determined crystal structure for 6-Bromo-2-methoxy-N-methylpyridin-3-amine has been reported in the public domain, its solid-state architecture can be predicted based on the known structures of related substituted pyridine derivatives.

Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of 6-Bromo-2-methoxy-N-methylpyridin-3-amine will be defined by the bond lengths, bond angles, and torsional angles of its constituent atoms. The pyridine ring is expected to be essentially planar. The bond lengths within the ring will be intermediate between typical single and double bonds due to aromatic delocalization. The C-Br bond length is anticipated to be in the range of 1.88-1.92 Å. The C-O bond of the methoxy group and the C-N bond of the N-methylamino group will also exhibit lengths typical for such bonds attached to an aromatic ring. The geometry around the exocyclic nitrogen atom is expected to be trigonal planar or very close to it.

Table 2: Predicted Molecular Geometry Parameters for 6-Bromo-2-methoxy-N-methylpyridin-3-amine

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | 1.88 - 1.92 |

| C-O (methoxy) | 1.35 - 1.38 |

| O-CH₃ | 1.42 - 1.45 |

| C-N (amine) | 1.38 - 1.42 |

| N-CH₃ | 1.45 - 1.48 |

| **Bond Angles (°) ** | |

| C-C-Br | 118 - 122 |

| C-C-O | 115 - 125 |

| C-O-CH₃ | 116 - 120 |

| C-C-N | 118 - 122 |

| C-N-CH₃ | 118 - 122 |

| Torsional Angles (°) | |

| C-C-O-C (methoxy) | 0 - 180 (depending on conformation) |

| C-C-N-C (amine) | 0 - 180 (depending on conformation) |

Intermolecular Interactions and Supramolecular Architecture

The solid-state packing of 6-Bromo-2-methoxy-N-methylpyridin-3-amine will be governed by a variety of intermolecular interactions. The presence of the N-H group allows for the formation of hydrogen bonds, which are strong directional interactions that are likely to play a significant role in the crystal packing. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with multiple functional groups capable of engaging in different types of intermolecular interactions. The presence of hydrogen bond donors and acceptors, a halogen atom, and an aromatic ring in 6-Bromo-2-methoxy-N-methylpyridin-3-amine suggests that it may be susceptible to polymorphism. Different crystallization conditions could lead to different packing arrangements and, consequently, different polymorphs with distinct physical properties.

Crystal engineering studies on this molecule would involve a systematic investigation of how different intermolecular interactions can be utilized to control the crystal packing and produce materials with desired properties. By understanding the relative strengths and geometric preferences of the hydrogen bonds, halogen bonds, and π-π stacking interactions, it may be possible to design and synthesize different crystalline forms of this compound.

Computational and Theoretical Chemistry Investigations of 6 Bromo 2 Methoxy N Methylpyridin 3 Amine

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries and electronic properties. researchgate.netresearchgate.net For 6-Bromo-2-methoxy-N-methylpyridin-3-amine, DFT calculations would yield the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation. This optimized geometry is the foundation for all subsequent analyses.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.netwikipedia.org Analysis of the spatial distribution of the HOMO and LUMO electron densities reveals the likely sites for nucleophilic and electrophilic attack, respectively.

Interactive Table: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.15 |

| LUMO Energy (ELUMO) | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.92 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive sites. irjweb.comnih.gov The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential. For 6-Bromo-2-methoxy-N-methylpyridin-3-amine, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the methoxy (B1213986) group, identifying them as key sites for electrophilic interaction.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.netresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Interactive Table: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 3.69 |

| Chemical Hardness (η) | 2.46 |

| Chemical Softness (S) | 0.41 |

Note: The data in this table is hypothetical and derived from the illustrative HOMO-LUMO energies for demonstrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape, revealing the flexibility of rotatable bonds, such as those in the methoxy and N-methyl groups of 6-Bromo-2-methoxy-N-methylpyridin-3-amine. These simulations are particularly valuable for understanding how the molecule behaves in different environments (e.g., in solution) and how it might interact with other molecules, such as biological receptors.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

The stability and structure of molecules are often influenced by subtle non-covalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds. Non-Covalent Interaction (NCI) analysis is a computational technique that visualizes these interactions in real space. It generates plots that identify regions of weak interactions, color-coding them to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) forces.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms and the bonds between them. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as its value and its Laplacian), QTAIM can characterize the nature of chemical bonds, distinguishing between covalent bonds and weaker, closed-shell interactions like those visualized by NCI analysis.

Analysis of Halogen Bonding Interactions (e.g., Br···N, Br···O)

The bromine atom at the 6-position of the pyridine ring introduces the potential for halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen atom of the pyridine ring (Br···N) or the oxygen atom of the methoxy group (Br···O). Computational studies on other brominated organic molecules have demonstrated the significant role of halogen bonding in directing molecular assembly. nih.goviucr.org A theoretical investigation of 6-Bromo-2-methoxy-N-methylpyridin-3-amine would be necessary to confirm the presence and quantify the strength of such interactions.

Predicted Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. DFT methods are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions for Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental data for 6-Bromo-2-methoxy-N-methylpyridin-3-amine may be available from commercial suppliers, dedicated computational studies predicting and interpreting its spectroscopic parameters have not been found in the surveyed literature.

Solvent Effects on Molecular Properties and Reactivity Using Implicit and Explicit Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium, while explicit models include individual solvent molecules. A computational study on 6-Bromo-2-methoxy-N-methylpyridin-3-amine would likely explore how its dipole moment, electronic structure, and reactivity are altered in solvents of varying polarity. This information is crucial for understanding its behavior in solution-phase chemical reactions.

Mechanistic Investigations and Reaction Kinetics of 6 Bromo 2 Methoxy N Methylpyridin 3 Amine Transformations

Kinetics of Substitution Reactions at the Pyridine (B92270) Ring

While specific kinetic studies on 6-bromo-2-methoxy-N-methylpyridin-3-amine are not extensively documented in publicly available literature, the reactivity of the pyridine ring can be inferred from the general principles of electrophilic and nucleophilic aromatic substitution on substituted pyridines. The pyridine ring is inherently electron-deficient, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene.

The substituents on the ring—bromo, methoxy (B1213986), and N-methylamino groups—profoundly influence the kinetics of substitution reactions. The methoxy group at the 2-position and the N-methylamino group at the 3-position are both electron-donating groups, which can increase the electron density of the pyridine ring, thereby potentially facilitating electrophilic substitution. Conversely, the bromo group at the 6-position is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution (SNAr).

Kinetic data for substitution reactions on pyridines typically show a strong dependence on the nature of the attacking reagent, the solvent, and the temperature. For nucleophilic aromatic substitution, the rate is often dependent on the concentration of both the substrate and the nucleophile, following a second-order rate law. The rate of such reactions on 6-bromo-2-methoxy-N-methylpyridin-3-amine would be influenced by the stability of the Meisenheimer intermediate, which is affected by the electronic properties of the substituents.

Mechanisms of Metal-Catalyzed Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 6-position of 6-bromo-2-methoxy-N-methylpyridin-3-amine is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

The general mechanism for a palladium-catalyzed Suzuki cross-coupling reaction, for instance, involves a catalytic cycle that begins with the oxidative addition of the aryl bromide (6-bromo-2-methoxy-N-methylpyridin-3-amine) to a Pd(0) complex. This is often the rate-determining step. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid derivative in the presence of a base. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst. mdpi.comresearchgate.net

The presence of the primary amine in related compounds can sometimes interfere with the catalyst. For example, the amine can coordinate to the palladium center, which may necessitate the use of a protecting group to achieve good yields in some cross-coupling reactions. mdpi.comresearchgate.net However, in many cases, the appropriate choice of ligands and reaction conditions can circumvent this issue.

| Catalyst System Component | Role in Suzuki Coupling |

| Palladium(0) source (e.g., Pd(PPh₃)₄) | Active catalyst |

| Ligand (e.g., Triphenylphosphine) | Stabilizes the palladium complex and influences its reactivity |

| Base (e.g., K₃PO₄) | Activates the boronic acid for transmetalation |

| Solvent (e.g., 1,4-Dioxane (B91453)/Water) | Solubilizes reactants and influences reaction rate |

The kinetics of these coupling reactions are complex and depend on the concentrations of the substrate, catalyst, ligand, base, and the coupling partner. The reaction rate is also sensitive to temperature and the specific nature of the substituents on both coupling partners.

Pathways of Amine Reactivity and Derivatization

The N-methylamino group at the 3-position is a key functional group that can undergo a variety of chemical transformations. As a nucleophile, it can react with electrophiles such as acyl chlorides, alkyl halides, and isocyanates to form amides, secondary amines (if the starting material were a primary amine), and ureas, respectively.

For instance, the reaction of the analogous primary amine, 5-bromo-2-methylpyridin-3-amine, with acetic anhydride (B1165640) leads to the formation of the corresponding acetamide. mdpi.com This acylation can serve to protect the amine group during subsequent reactions or to introduce new functionality into the molecule. The reactivity of the N-methylamino group in 6-bromo-2-methoxy-N-methylpyridin-3-amine would be expected to be similar, though potentially slightly altered due to steric and electronic differences.

The amine group can also be involved in the formation of heterocyclic rings. For example, derivatives of imidazo[4,5-b]pyridine have been synthesized from related bromo-aminopyridine precursors. researchgate.net

| Reagent | Product Type |

| Acyl Halide/Anhydride | Amide |

| Alkyl Halide | Tertiary Amine |

| Isocyanate | Urea derivative |

| Aldehyde/Ketone (with reducing agent) | Tertiary Amine (Reductive Amination) |

Influence of Substituents on Reaction Regioselectivity and Rate

The substituents on the pyridine ring play a crucial role in determining the regioselectivity and rate of its transformations.

Methoxy Group (at C2): As a strong electron-donating group through resonance, the methoxy group activates the pyridine ring towards electrophilic attack, primarily at the ortho and para positions. However, in the context of the pyridine ring's inherent electron deficiency, its main role is often to direct nucleophilic attack. It can also influence the acidity of adjacent protons and the coordination of metal catalysts.

Bromo Group (at C6): The bromine atom is an electron-withdrawing group via induction but a weak electron-donating group through resonance. Its primary role in the context of this molecule is as a leaving group in nucleophilic aromatic substitution and as a site for metal-catalyzed cross-coupling reactions. The position of the bromine atom dictates the regioselectivity of these coupling reactions.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Methoxy | 2 | Electron-donating (resonance), Electron-withdrawing (inductive) | Activates ring to electrophilic attack, directs nucleophilic attack |

| N-Methylamino | 3 | Electron-donating | Activates ring to electrophilic attack |

| Bromo | 6 | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Site for cross-coupling reactions, activates for SNAr |

Derivatization and Functionalization Strategies of 6 Bromo 2 Methoxy N Methylpyridin 3 Amine

Modification at the Bromine Atom

The bromine atom at the 6-position of the pyridine (B92270) ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions or nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-6 position. The reactivity of the aryl bromide in these reactions is generally high. tcichemicals.com

Suzuki-Miyaura Reaction: This reaction is a highly effective method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. researchgate.net The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. tcichemicals.com It is widely used due to the mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. nih.gov The reaction of 6-bromo-2-methoxy-N-methylpyridin-3-amine with various arylboronic acids can produce a range of biaryl structures. mdpi.com The choice of catalyst, base, and solvent system is critical for achieving high yields. scispace.com

| Coupling Partner | Catalyst | Base | Solvent | Product Type |

| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | DME or Toluene (B28343)/Water | 6-Aryl-2-methoxy-N-methylpyridin-3-amine |

| Vinylboronic Acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane (B91453) | 6-Vinyl-2-methoxy-N-methylpyridin-3-amine |

| Alkylboronic Ester | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 6-Alkyl-2-methoxy-N-methylpyridin-3-amine |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a C-C bond, resulting in the synthesis of substituted alkenes. This reaction provides a direct method for introducing vinyl groups onto the pyridine ring.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the 6-bromo position and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orgscirp.org The Sonogashira coupling is valued for its mild reaction conditions and has been successfully applied to various bromopyridine substrates to synthesize alkynylpyridines. soton.ac.ukscirp.org

| Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 6-(Phenylethynyl)-2-methoxy-N-methylpyridin-3-amine |

| Propargyl Alcohol | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 3-( (6-(2-methoxy-N-methylpyridin-3-yl))pyridin-2-yl)prop-2-yn-1-ol |

| Trimethylsilylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 6-((Trimethylsilyl)ethynyl)-2-methoxy-N-methylpyridin-3-amine |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. acsgcipr.orgnih.gov The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the synthesis of diverse N-aryl compounds under relatively mild conditions. wikipedia.orgchemspider.com

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 2-Methoxy-N-methyl-N⁶-phenylpyridine-3,6-diamine |

| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 4-(2-Methoxy-3-(methylamino)pyridin-6-yl)morpholine |

| Benzophenone Imine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | N⁶-(Diphenylmethylene)-2-methoxy-N³-methylpyridine-3,6-diamine |

Direct nucleophilic displacement of the bromine atom on the pyridine ring (SₙAr) is also a possible functionalization pathway. However, such reactions on electron-rich pyridine systems can be challenging and often require harsh conditions or specific activation. In some cases, unexpected rearrangements or side reactions have been observed during nucleophilic substitution on bromopyridine derivatives. researchgate.netresearchgate.net For many nucleophiles, transition metal-catalyzed methods like the Buchwald-Hartwig amination are often more efficient and higher-yielding than direct SₙAr.

Modification at the Methoxy (B1213986) Group

The 2-methoxy group is another key site for functionalization, primarily through ether cleavage followed by modification of the resulting hydroxyl group.

The methyl ether can be cleaved to reveal a hydroxyl group, which can then be used in subsequent reactions.

Demethylation: The cleavage of the aryl-O-CH₃ bond is commonly achieved using strong Lewis acids or proton acids. Reagents such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or concentrated hydrobromic acid (HBr) are effective for this transformation. google.com The choice of reagent can depend on the tolerance of other functional groups within the molecule. For instance, BBr₃ is a powerful but often selective reagent for cleaving aryl methyl ethers.

Alkylation: The resulting 6-bromo-2-hydroxy-N-methylpyridin-3-amine exists in equilibrium with its 2-pyridone tautomer. This intermediate can be O-alkylated under basic conditions. Using a suitable base like potassium carbonate or sodium hydride to deprotonate the hydroxyl group, followed by the addition of an alkylating agent (e.g., an alkyl halide or tosylate), yields a new ether derivative. This two-step sequence allows for the introduction of a wide variety of alkoxy groups at the 2-position.

Modification at the N-Methylamine Moiety

The secondary amine at the 3-position provides a nucleophilic center that can be readily derivatized through reactions such as acylation and sulfonylation.

Acylation: The N-methylamine group can be converted into an amide through reaction with an acylating agent. Acyl chlorides or acid anhydrides react readily with the amine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, to neutralize the acid byproduct. This reaction is generally high-yielding and allows for the introduction of a wide array of acyl groups. The acylation of a similar compound, 5-bromo-2-methylpyridin-3-amine, to form N-[5-bromo-2-methylpyridine-3-yl]acetamide has been reported as a key step before subsequent cross-coupling reactions. mdpi.com

Sulfonylation: Similarly, the N-methylamine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form stable sulfonamides. This functionalization alters the electronic and steric properties of the amine nitrogen and can be used to introduce reporter groups or modulate the compound's chemical properties.

Further Alkylation or Arylation of the Nitrogen Atom

The secondary amine functionality in 6-bromo-2-methoxy-N-methylpyridin-3-amine serves as a prime site for further elaboration through alkylation and arylation reactions, leading to the formation of tertiary amines. These reactions are fundamental in medicinal chemistry and materials science for modulating the steric and electronic properties of the parent molecule.

Alkylation: The nitrogen atom can be readily alkylated using a variety of alkylating agents under basic conditions. Standard protocols involve the use of alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a non-nucleophilic base such as sodium hydride or potassium carbonate. The choice of solvent is typically a polar aprotic one, like dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction. The reaction proceeds through the deprotonation of the secondary amine to form a more nucleophilic amide anion, which then attacks the alkyl halide to furnish the N-alkylated product. The general scheme for this transformation is depicted below:

| Reagent | Base | Solvent | Product |

| Alkyl Halide (R-X) | NaH, K2CO3 | DMF, Acetonitrile | N-Alkyl-6-bromo-2-methoxy-N-methylpyridin-3-amine |

This table provides a generalized overview of typical reaction conditions for the N-alkylation of 6-bromo-2-methoxy-N-methylpyridin-3-amine.

Arylation: The introduction of an aryl group onto the nitrogen atom is most effectively achieved through transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. This palladium-catalyzed reaction couples the amine with an aryl halide (or triflate) in the presence of a bulky phosphine ligand and a base. The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst. A variety of aryl and heteroaryl groups can be introduced using this methodology, offering a broad scope for structural diversification.

| Aryl Halide (Ar-X) | Palladium Catalyst | Ligand | Base |

| Aryl bromide, Aryl iodide | Pd(OAc)2, Pd2(dba)3 | BINAP, XPhos | NaOtBu, Cs2CO3 |

This table outlines typical components for the Buchwald-Hartwig N-arylation of 6-bromo-2-methoxy-N-methylpyridin-3-amine.

Derivatization for Analytical Purposes (e.g., LC/ESI-MS/MS)

For the purpose of enhancing detection and quantification in analytical techniques such as Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS), the secondary amine of 6-bromo-2-methoxy-N-methylpyridin-3-amine can be derivatized. Derivatization is often employed to improve ionization efficiency, chromatographic retention, and the specificity of detection.

Several classes of derivatizing agents are available for amines. These reagents typically introduce a tag that is readily ionizable or possesses a chromophore/fluorophore for enhanced UV or fluorescence detection. For LC/ESI-MS/MS, derivatization aims to introduce a group that enhances proton affinity or forms a permanently charged species, thereby increasing the signal intensity.

Common derivatization strategies for secondary amines include:

Dansylation: Reaction with dansyl chloride in the presence of a base yields a highly fluorescent sulfonamide derivative with excellent ionization properties in ESI-MS.

Benzoylation: The use of benzoyl chloride introduces a benzoyl group, which can improve chromatographic properties and provide characteristic fragmentation patterns in MS/MS.

Acylation: Reagents like acetic anhydride (B1165640) or other acid anhydrides can be used to form stable amide derivatives.

Derivatization with Chloroformates: Reagents such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with the amine to form a carbamate, which is UV-active and can improve chromatographic behavior.

The choice of derivatizing agent depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

| Derivatizing Agent | Functional Group Introduced | Key Features for LC/ESI-MS/MS |

| Dansyl chloride | Dansyl sulfonamide | High ionization efficiency, fluorescent |

| Benzoyl chloride | Benzoyl amide | Improved chromatography, characteristic fragmentation |

| Acetic anhydride | Acetamide | Stable derivative |

| Fmoc-Cl | Fmoc carbamate | UV-active, improved chromatography |

This interactive data table summarizes common derivatizing agents and their benefits for the analysis of 6-bromo-2-methoxy-N-methylpyridin-3-amine.

Functionalization of the Pyridine Ring via C-H Activation

Direct functionalization of the pyridine ring through C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. For 6-bromo-2-methoxy-N-methylpyridin-3-amine, the electronic nature of the substituents on the pyridine ring will influence the regioselectivity of C-H activation. The methoxy group at the 2-position and the amino group at the 3-position are electron-donating, which can direct metallation to the ortho and para positions. Conversely, the pyridine nitrogen itself is electron-withdrawing.

Transition metal catalysts, particularly palladium, rhodium, and copper, are commonly employed for the C-H functionalization of pyridines. The reaction typically involves the coordination of the catalyst to the pyridine nitrogen or a directing group, followed by the cleavage of a C-H bond and subsequent coupling with a reaction partner.

Given the substitution pattern of 6-bromo-2-methoxy-N-methylpyridin-3-amine, the most likely positions for C-H activation would be C-4 and C-5, as the C-2, C-3, and C-6 positions are already substituted. The N-methylamino group could potentially act as a directing group, favoring functionalization at the C-4 position.

Potential C-H functionalization reactions include:

Arylation: Palladium-catalyzed direct arylation with aryl halides can introduce aryl groups onto the pyridine ring. The choice of ligands and reaction conditions is crucial for achieving high regioselectivity and yield.

Alkylation and Alkenylation: Rhodium and ruthenium catalysts have been shown to be effective for the C-H alkylation and alkenylation of pyridines with olefins and other coupling partners.

Borylation: Iridium-catalyzed C-H borylation can introduce a boryl group, which can then be further functionalized through Suzuki-Miyaura cross-coupling reactions.

The feasibility and outcome of these reactions on the specific substrate would require experimental investigation, but the existing literature on pyridine C-H activation provides a strong foundation for exploring these transformations.

| Reaction Type | Catalyst System (Example) | Potential Position of Functionalization |

| Arylation | Pd(OAc)2 / Phosphine Ligand | C-4, C-5 |

| Alkenylation | [RhCp*Cl2]2 | C-4, C-5 |

| Borylation | [Ir(cod)OMe]2 / dtbpy | C-4, C-5 |

This table presents potential C-H functionalization strategies for the pyridine ring of 6-bromo-2-methoxy-N-methylpyridin-3-amine, based on established methodologies.

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Versatile Building Block for Complex Heterocyclic Systems

The strategic placement of reactive functional groups makes 6-Bromo-2-methoxy-N-methylpyridin-3-amine a valuable precursor for a variety of complex heterocyclic systems. The presence of a bromine atom allows for the introduction of diverse substituents through cross-coupling reactions, while the amino and methoxy (B1213986) groups can participate in cyclization and other transformations.

Synthesis of Polyfunctional Pyridine (B92270) Derivatives

The bromine atom at the 6-position of 6-Bromo-2-methoxy-N-methylpyridin-3-amine serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of a wide range of aryl and heteroaryl substituents, leading to the formation of polyfunctional pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable electronic properties.

For instance, Suzuki-Miyaura cross-coupling reactions of similar bromo-aminopyridine derivatives with various arylboronic acids have been shown to proceed with good to excellent yields, demonstrating the versatility of this approach for creating molecular diversity. mdpi.comresearchgate.net The reaction conditions for such transformations are often mild and tolerant of various functional groups.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromo-Pyridine Derivatives

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 78 |

This table presents representative data for Suzuki-Miyaura reactions on bromo-pyridine systems, illustrating the general conditions and yields achievable.

Precursor for Fused Ring Systems (e.g., Imidazopyridines)

The 2-methoxy and 3-N-methylamino substituents on the pyridine ring are ideally positioned for the construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. These fused ring systems are prevalent in many biologically active molecules and pharmaceutical agents. The synthesis of N-methylated imidazo[4,5-b]pyridines can be achieved through a multi-step sequence starting from a related precursor, 5-bromo-N-methyl-3-nitropyridin-2-amine. This involves reduction of the nitro group to an amine, followed by cyclocondensation with an aldehyde to form the imidazole (B134444) ring. nih.gov

The general synthetic strategy involves the initial reduction of a nitro group to an amine, creating a diamino-pyridine intermediate. This intermediate then undergoes cyclization with an appropriate reagent, such as an aldehyde or its equivalent, to form the fused imidazole ring. The N-methyl group on the starting material is retained in the final imidazo[4,5-b]pyridine structure. nih.gov

Role in the Synthesis of Fine Chemicals

6-Bromo-2-methoxy-N-methylpyridin-3-amine is a valuable intermediate in the synthesis of various fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. Its ability to undergo a variety of chemical transformations allows for its incorporation into complex molecular targets. For example, related substituted pyridines are key components in a number of kinase inhibitors, a class of drugs widely used in cancer therapy. ed.ac.ukebi.ac.uk The pyridine core often serves as a scaffold to which other functional groups are attached to achieve specific biological activity.

Potential for Coordination Chemistry (Ligand Synthesis)

The nitrogen atoms of the pyridine ring and the N-methylamino group in 6-Bromo-2-methoxy-N-methylpyridin-3-amine can act as coordination sites for metal ions, making it a potential precursor for the synthesis of polydentate ligands. The bromo substituent can be further functionalized to introduce additional coordinating groups, leading to the formation of ligands with tailored properties for specific applications in catalysis and materials science.

The synthesis of such ligands often involves an initial cross-coupling reaction to replace the bromine atom, followed by further modifications to introduce desired coordinating moieties. For example, a bromo-pyridine can be converted into a more complex ligand capable of forming stable complexes with transition metals. unam.mx The resulting metal complexes can exhibit interesting catalytic, magnetic, or optical properties.

Development of Novel Synthetic Methodologies Employing 6-Bromo-2-methoxy-N-methylpyridin-3-amine

The unique reactivity of 6-Bromo-2-methoxy-N-methylpyridin-3-amine makes it a useful substrate for the development of novel synthetic methodologies. The presence of multiple, electronically distinct functional groups allows for the exploration of new cross-coupling reactions, C-H activation strategies, and cascade reactions.

For example, the development of new palladium catalyst systems for Buchwald-Hartwig amination has expanded the scope of C-N bond formation, and substrates like 6-Bromo-2-methoxy-N-methylpyridin-3-amine are ideal for testing the efficacy of these new catalysts. wikipedia.orglibretexts.org The ability to selectively functionalize one position of the pyridine ring while leaving the others intact is crucial for the development of efficient and atom-economical synthetic routes.

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 95 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 98 |

| 3 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 92 |

This table provides a general overview of common catalyst systems used in Buchwald-Hartwig amination reactions, which can be applied to substrates like 6-Bromo-2-methoxy-N-methylpyridin-3-amine.

Q & A

Q. Table 1. Comparison of Substitution Effects on Pyridine Derivatives

Q. Table 2. Analytical Techniques for Structural Confirmation

| Technique | Application | Example Data |

|---|---|---|

| 2D NMR (COSY) | Assign adjacent protons | Coupling between C4-H and C5-H |

| HRMS | Confirm molecular formula | [M+H]+: 231.9852 (calc. 231.9850) |

| XRD | Resolve regiochemistry | Dihedral angle: 85° between Br and OMe |

Key Recommendations for Experimental Design

- Controlled Atmosphere Reactions : Use Schlenk lines for air-sensitive steps (e.g., Grignard additions to pyridine cores) .

- Data Reproducibility : Validate synthetic protocols across ≥3 independent batches. Discrepancies in yield (>10%) may indicate unoptimized conditions .

- Ethical Compliance : Adhere to institutional guidelines for handling halogenated compounds, which may require specialized waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.